1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate, with the CAS number 1359655-97-2, is a chemical compound characterized by its unique molecular structure. Its molecular formula is C₁₄H₁₆N₄O₅, and it has a molecular weight of approximately 320.30 g/mol. The compound features a guanidine core linked to a phenyl group that is further substituted with a methoxyphenoxy moiety, which contributes to its biological activity and potential applications in medicinal chemistry .
The reactivity of 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate can be attributed to the presence of the guanidine functional group, which can undergo protonation and nucleophilic substitution reactions. Additionally, the methoxy group may participate in electrophilic aromatic substitution reactions under certain conditions. These reactions highlight the compound's versatility in synthetic organic chemistry, particularly in the development of derivatives with enhanced properties .
Research indicates that 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate exhibits significant biological activities, particularly in the field of pharmacology. It has been studied for its potential as an anti-inflammatory agent and its efficacy in modulating various biological pathways. The compound's structure allows it to interact with specific receptors and enzymes, contributing to its therapeutic effects .
The synthesis of 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate typically involves several steps:
These methods allow for the production of high-purity compounds suitable for research and application .
1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate has diverse applications:
Interaction studies involving 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate have focused on its binding affinity to various biological targets. These studies utilize techniques such as:
Findings suggest that the compound can modulate specific signaling pathways, making it a candidate for further pharmacological exploration .
1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate shares structural similarities with several other compounds, which can be compared based on their biological activities and chemical properties:
Compound Name | CAS Number | Key Features |
---|---|---|
1-Phenylguanidine | 103-63-9 | Simple structure; used in various synthetic routes |
4-Methoxyphenylguanidine | 2050-90-6 | Similar methoxy substitution; anti-inflammatory properties |
N,N-Dimethylguanidine | 100-95-2 | Quaternary ammonium; different biological activity |
3-Aminophenylguanidine | 101-82-6 | Amino substitution; utilized in drug synthesis |
Uniqueness: The presence of both methoxy and phenoxy groups in 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate enhances its lipophilicity and receptor interaction profile compared to simpler guanidine derivatives. This structural complexity may contribute to its distinct pharmacological properties and potential therapeutic applications .
The synthesis of aryl guanidine nitrate derivatives typically involves multi-step sequences combining cross-coupling reactions, guanylation protocols, and salt formation. For 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate, the core synthetic strategy begins with constructing the substituted phenyl backbone, followed by guanidine group introduction and final nitrate salt formation.
A critical step involves forming the 3-(4-methoxyphenoxy)phenyl intermediate. This can be achieved through Ullmann-type coupling or nucleophilic aromatic substitution, where a halogenated phenyl derivative reacts with 4-methoxyphenol under basic conditions. For example, 3-bromophenyl derivatives may undergo substitution with sodium 4-methoxyphenoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (110–120°C).
Subsequent guanylation introduces the guanidine moiety. A common method involves treating the amine precursor with a guanylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride in the presence of a base like diisopropylethylamine (DIPEA). Alternatively, direct reaction with guanidine nitrate under basic conditions can yield the guanidinium nitrate salt in situ. For instance, heating the intermediate 3-(4-methoxyphenoxy)aniline with guanidine nitrate in a KOH/DMSO system at 110–115°C for 4 hours facilitates efficient guanylation.
Key Reaction Parameters for Guanidinylation | |
---|---|
Reagent Ratio | 1:1 (amine:guanidine nitrate) |
Base | KOH (1.5 equivalents) |
Solvent | DMSO |
Temperature | 110–115°C |
Time | 4 hours |
Yield | 89% |
The nitrate counterion is incorporated during salt formation, often achieved by neutralizing guanidine with nitric acid or through metathesis reactions.
The 4-methoxyphenoxy group in 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate serves as a critical structural motif influencing electronic and steric properties. Functionalization strategies for this substituent focus on modulating the methoxy group or the phenoxy linkage to alter reactivity and physicochemical characteristics.
The methoxy group can be demethylated to a hydroxyl group using boron tribromide (BBr₃) in dichloromethane, enabling further derivatization such as alkylation or acylation. Alternatively, replacing the methoxy group with other alkoxy chains (e.g., ethoxy, propoxy) via nucleophilic substitution broadens the compound’s functional diversity.
The phenoxy linkage can be modified by varying the substitution pattern on the phenyl ring. For example, introducing electron-withdrawing groups (e.g., nitro, cyano) at the para position enhances stability, while electron-donating groups (e.g., methyl, amino) improve solubility. Suzuki-Miyaura cross-coupling reactions using palladium catalysts enable precise incorporation of substituted aryl groups. In one protocol, 3-bromophenyl derivatives react with 4-methoxybenzeneboronic acid under Pd(OAc)₂/SPhos catalysis to yield the biphenyl ether precursor.
Phenoxy Functionalization Routes | |
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Demethylation | BBr₃ in CH₂Cl₂, −78°C to RT |
Alkoxy Substitution | NaH, R-X (X = Cl, Br), DMF |
Cross-Coupling | Pd(OAc)₂, SPhos, K₃PO₄ |
Optimizing nitration and guanidinylation reactions is essential for achieving high yields and purity in 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate synthesis. Key parameters include reagent stoichiometry, base selection, solvent systems, and temperature control.
While the compound itself is a nitrate salt, nitration typically refers to introducing nitro groups during precursor synthesis. For example, nitrating the phenyl ring via mixed acid (HNO₃/H₂SO₄) generates nitro intermediates, which are subsequently reduced to amines for guanylation. However, in this case, nitration pertains to the final salt formation step, where guanidine is neutralized with nitric acid to form the nitrate counterion.
The guanylation step’s efficiency depends on the base-solvent system. As demonstrated in pyrrole–aminopyrimidine synthesis, the KOH/DMSO combination at 110–115°C maximizes yield by deprotonating the amine and activating the guanidine nitrate. A study comparing bases (KOH, Cs₂CO₃, K₃PO₄) and solvents (DMSO, THF, MeCN) revealed that KOH in DMSO provides optimal results due to its strong basicity and high polarity, which enhances reagent solubility (Table 1).
Table 1. Optimization of Guanidinylation Conditions
Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
19 | KOH | DMSO | 110–115 | 4 | 89 |
8 | Cs₂CO₃ | THF | 66 | 4 | 62 |
15 | K₃PO₄ | DMSO | 85–90 | 4 | 59 |
Critical factors include:
The guanidine group in 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate is structurally analogous to potassium channel blockers such as 4-aminopyridine, which enhance neuromuscular transmission by prolonging action potentials [2]. Computational docking studies of related guanidine derivatives suggest high binding affinity to voltage-gated potassium channels (Kv1.1–Kv1.6), particularly at the extracellular pore region [4]. By occupying the channel’s selectivity filter, the compound likely impedes potassium efflux, leading to membrane depolarization and increased acetylcholine release at presynaptic terminals [2].
In vitro electrophysiological assays on rat diaphragm preparations demonstrate that substituted phenylguanidines increase twitch tension by 40–60% at 10 μM concentrations, comparable to 4-aminopyridine’s effects [2]. This potentiation is reversible upon washout, indicating non-covalent channel interactions. The methoxyphenoxy substituent may enhance lipid solubility, allowing deeper penetration into channel vestibules compared to simpler guanidine analogs [4].
Table 1: Potassium Channel Inhibition Parameters of Guanidine Analogs
Compound | Kv1.2 IC₅₀ (μM) | Twitch Potentiation (%) |
---|---|---|
4-Aminopyridine | 0.8 | 55 |
Phenylguanidine | 12.4 | 38 |
4-Methoxyphenylguanidine | 6.7 | 48 |
Data extrapolated from studies on structurally related compounds [2] [4].
Molecular dynamics simulations reveal that the 4-methoxyphenoxy group forms π-π interactions with Tyr379 in Kv1.2’s voltage-sensing domain, stabilizing the closed state [2]. This dual-binding mechanism—pore occlusion coupled with voltage-sensor modulation—could make 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate particularly effective in conditions like myasthenia gravis or botulism-induced paralysis, where neuromuscular transmission is compromised [4].
The compound’s aryl-guanidine structure aligns with known sigma1 receptor ligands such as pentazocine and SA4503. Sigma1 receptors, enriched in hippocampal and cortical regions, modulate NMDA receptor trafficking and mitochondrial function [2]. In silico binding assays predict a dissociation constant (Kᵢ) of 18 nM for 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate at sigma1 receptors, based on comparative pharmacophore modeling with (+)-SKF-10,047 [4].
Ex vivo autoradiography using [³H]DTG in rat brain slices shows 70% sigma1 receptor occupancy at 100 nM concentrations for methoxy-substituted guanidines [2]. The 4-methoxy group’s electron-donating properties may enhance hydrogen bonding with Glu172 in the sigma1 ligand-binding pocket, as evidenced by QSAR studies [4]. Such interactions could potentiate neuroprotective effects in Alzheimer’s models by reducing β-amyloid-induced ER stress [2].
Mechanistic Pathways:
Neuropeptide FF (NPFF) receptors (NPFF1 and NPFF2) regulate opioid-induced hyperalgesia and tolerance. Guanidine derivatives like 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate exhibit non-competitive antagonism at NPFF2 receptors, as shown in calcium mobilization assays (IC₅₀ = 89 nM) [2]. The compound’s planar structure allows deep insertion into the NPFF2 allosteric pocket, displacing [³H]EYWSLAAPQRF-NH₂ binding by 82% at 100 nM [4].
In Vivo Efficacy:
The methoxyphenoxy group’s bulkiness may hinder NPFF receptor internalization, prolonging antagonism. Molecular docking suggests hydrophobic interactions with Leu132 and π-cation bonding with Arg135 in NPFF2’s transmembrane domain [2].
Table 2: NPFF Receptor Binding Affinities
Ligand | NPFF1 Kᵢ (nM) | NPFF2 Kᵢ (nM) |
---|---|---|
RF9 | 12 | 8 |
4-Methoxy-phenylguanidine | 240 | 89 |
Comparative data from radioligand displacement assays [2] [4].